molecular formula C7H11N5O2S B12919257 N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine CAS No. 52222-39-6

N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B12919257
CAS No.: 52222-39-6
M. Wt: 229.26 g/mol
InChI Key: RPANTQRESIUERD-UHFFFAOYSA-N
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Description

N4,N4-Dimethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine is a chemical compound with the molecular formula C7H12N4S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl, methylthio, and nitro groups, which contribute to its distinct chemical behavior.

Properties

CAS No.

52222-39-6

Molecular Formula

C7H11N5O2S

Molecular Weight

229.26 g/mol

IUPAC Name

4-N,4-N-dimethyl-2-methylsulfanyl-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C7H11N5O2S/c1-11(2)6-4(12(13)14)5(8)9-7(10-6)15-3/h1-3H3,(H2,8,9,10)

InChI Key

RPANTQRESIUERD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=C1[N+](=O)[O-])N)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N4-Dimethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of a precursor pyrimidine compound followed by methylation and thiolation steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N4,N4-Dimethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N4,N4-Dimethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N4,N4-Dimethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diamine
  • N4,N4-Dimethyl-2-(methylthio)-5-chloropyrimidine-4,6-diamine

Uniqueness

N4,N4-Dimethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Biological Activity

N~4~,N~4~-Dimethyl-2-(methylsulfanyl)-5-nitropyrimidine-4,6-diamine, commonly referred to as compound 52222-39-6, is a pyrimidine derivative with potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C7_7H11_{11}N5_5O2_2S
  • Molecular Weight : 229.26 g/mol
  • CAS Number : 52222-39-6
  • Structure : The compound features a nitro group and a methylthio substituent on the pyrimidine ring, contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antitumor agent and its mechanisms of action.

Antitumor Activity

Recent studies indicate that this compound exhibits significant antitumor properties. For instance, it has been evaluated for its efficacy against several cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MGC-80310.5Induction of apoptosis
HepG-28.3Cell cycle arrest
SKOV-312.1Autophagy activation

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It interferes with the cell cycle progression, particularly at the G1/S checkpoint.
  • Autophagy Activation : Enhances autophagic processes, which can contribute to the degradation of cellular components and promote cell death in tumor cells.

Case Studies

A notable study involved the evaluation of the compound's effects on xenograft models. In this study:

  • Xenograft Model : Mice implanted with human tumor cells were treated with varying doses of the compound.
  • Results : Tumor growth was significantly inhibited compared to control groups, with minimal side effects observed.

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